An In-depth Technical Guide to Ethyl 3-ethoxyacrylate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Ethyl 3-ethoxyacrylate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-ethoxyacrylate is a versatile organic compound widely utilized as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. Its unique bifunctional nature, possessing both an enol ether and an ester group, imparts significant reactivity and makes it a valuable building block for the construction of heterocyclic systems and other intricate molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and common experimental protocols associated with Ethyl 3-ethoxyacrylate.
Chemical Properties
Ethyl 3-ethoxyacrylate is a colorless liquid with a characteristic odor. It is stable under standard conditions but should be stored in a cool, dry place away from sources of ignition. Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₃ | [1] |
| Molecular Weight | 144.17 g/mol | [1] |
| Boiling Point | 195-196 °C (lit.) | |
| Density | 0.998 g/mL at 25 °C (lit.) | |
| Refractive Index (n20/D) | 1.446 (lit.) | |
| Flash Point | 76 °C (168.8 °F) - closed cup | |
| Solubility | Information not readily available, but expected to be soluble in common organic solvents. | |
| CAS Number | 1001-26-9 | [1] |
Chemical Structure
The structure of Ethyl 3-ethoxyacrylate features a carbon-carbon double bond with an ethoxy group at the 3-position and an ethyl ester at the 1-position. The presence of the double bond gives rise to the possibility of E/Z isomerism. The commercially available compound is typically the more stable E-isomer (trans).
Key Structural Identifiers:
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SMILES: CCO\C=C\C(=O)OCC
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InChI: 1S/C7H12O3/c1-3-9-6-5-7(8)10-4-2/h5-6H,3-4H2,1-2H3/b6-5+
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InChIKey: ITQFPVUDTFABDH-AATRIKPKSA-N
The molecule's reactivity is centered around the electron-rich double bond, which is susceptible to electrophilic attack, and the ester functionality, which can undergo hydrolysis or transesterification.
Experimental Protocols
Synthesis of Ethyl 3-ethoxyacrylate
A common and scalable method for the synthesis of Ethyl 3-ethoxyacrylate involves the reaction of trichloroacetyl chloride with vinyl ethyl ether, followed by treatment with ethanol (B145695) and an organic base, and subsequent elimination catalyzed by an acid. The following is a representative experimental protocol adapted from patent literature.[2]
Materials:
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Trichloroacetyl chloride
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Vinyl ethyl ether
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Ethanol
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Triethylamine (B128534) (or Diisopropylethylamine)
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Potassium bisulfate
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Nitrogen gas
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Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
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Distillation apparatus
Procedure:
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Reaction Setup: In a three-necked flask equipped with a stirrer, a dropping funnel, and a condenser, add 91g (0.5 mol) of trichloroacetyl chloride.
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Addition of Vinyl Ethyl Ether: Slowly add 54g (0.75 mol) of vinyl ethyl ether dropwise over approximately 1 hour, maintaining the reaction temperature at 25 °C.
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Reaction: Stir the mixture at 25 °C for 8 hours.
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Removal of Low-Boiling Byproducts: Reduce the pressure to distill off any low-boiling point byproducts at a temperature below 40 °C.
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Addition of Base and Ethanol: After distillation, add 66g (0.65 mol) of triethylamine and 100g of ethanol. Maintain the temperature at 30 °C and stir for 8 hours.
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Workup: Filter the reaction mixture and recover the filter cake. Distill the filtrate under reduced pressure at a temperature below 50 °C to remove the ethanol.
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Elimination: To the residue, add 6.8g (0.05 mol) of potassium bisulfate. Heat the mixture to 80 °C and bubble nitrogen gas through it at a flow rate of 300 mL/min for 5 hours.
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Purification: The final product, Ethyl 3-ethoxyacrylate, is obtained by reduced pressure distillation. A typical yield is approximately 85.7% with a purity of 98.6% as determined by gas chromatography.[2]
Purification
The primary method for purifying Ethyl 3-ethoxyacrylate is reduced pressure distillation .[2] This technique is essential to separate the desired product from starting materials, solvents, and byproducts with different boiling points. The specific conditions for distillation (pressure and temperature) will depend on the scale of the reaction and the desired purity. As mentioned in the synthesis protocol, the final product is typically distilled under reduced pressure.
Analytical Characterization
Several analytical techniques are employed to confirm the identity and purity of Ethyl 3-ethoxyacrylate.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the compound and identifying any impurities. The gas chromatogram will show the retention time of the main component, while the mass spectrum provides information about its molecular weight and fragmentation pattern.[3]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the carbon-hydrogen framework.[4][5]
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Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for Ethyl 3-ethoxyacrylate would include C=O stretching for the ester, C=C stretching for the alkene, and C-O stretching for the ether and ester groups.[6]
Role in Drug Development
Ethyl 3-ethoxyacrylate serves as a crucial building block in the synthesis of various pharmaceutical compounds.[7] Its ability to introduce a three-carbon chain with versatile functional groups makes it an attractive starting material for the synthesis of heterocyclic compounds, which are prevalent in many drug molecules.
A notable example of its application is in the synthesis of Zaleplon , a nonbenzodiazepine hypnotic used for the short-term treatment of insomnia.[8] While Ethyl 3-ethoxyacrylate is not directly incorporated into the final Zaleplon molecule in the most common synthetic routes, it is used in the preparation of key intermediates or impurities for analytical standards.[8] The synthesis of Zaleplon itself involves the condensation of N-[3-[3-(dimethylamino)-1-oxo-2-propenyl]phenyl]-N-ethyl acetamide (B32628) with 3-amino-4-cyanopyrazole.[9] The structural motifs present in Ethyl 3-ethoxyacrylate are analogous to fragments used to construct such precursors.
Zaleplon's mechanism of action involves its selective binding to the GABA-A receptor complex in the brain, which enhances the effects of the inhibitory neurotransmitter GABA, leading to sedation.[10]
References
- 1. Ethyl 3-ethoxyacrylate synthesis - chemicalbook [chemicalbook.com]
- 2. CN109438237B - Preparation method of 3-ethoxy ethyl acrylate - Google Patents [patents.google.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Ethyl 3-amino-3-ethoxyacrylate hydrochloride | C7H14ClNO3 | CID 16211933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Novel process for the synthesis of Zaleplon | Semantic Scholar [semanticscholar.org]
- 10. What is the mechanism of Zaleplon? [synapse.patsnap.com]
